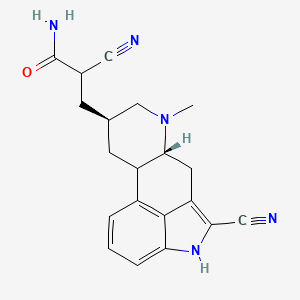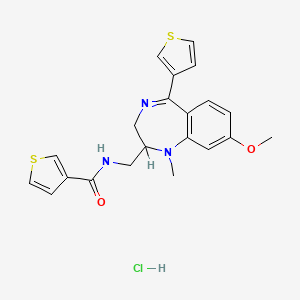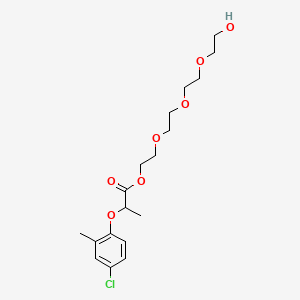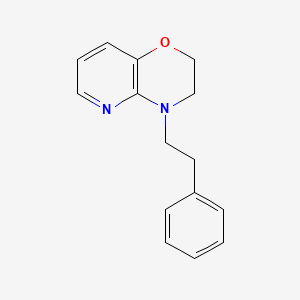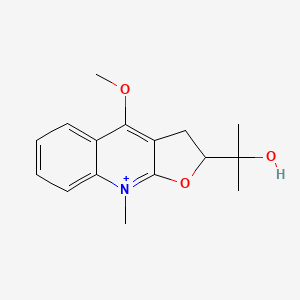
Platydesminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platydesminium is an organic compound belonging to the class of dihydrofuranoquinolines. These are organic heterocyclic compounds with a structure based on the dihydrofuranoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platydesminium typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Platydesminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Platydesminium has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Platydesminium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Platydesminium is structurally similar to other dihydrofuranoquinolines, such as Platydesmine, Isoplatydesmine, dehydroxy-platydesmine, and demethoxy-platydesmine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and reactivity. This makes it a valuable compound for various applications and a subject of interest in scientific research .
Properties
CAS No. |
23536-30-3 |
|---|---|
Molecular Formula |
C16H20NO3+ |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
2-(4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl)propan-2-ol |
InChI |
InChI=1S/C16H20NO3/c1-16(2,18)13-9-11-14(19-4)10-7-5-6-8-12(10)17(3)15(11)20-13/h5-8,13,18H,9H2,1-4H3/q+1 |
InChI Key |
HXSFUGOHWOKESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=C(C3=CC=CC=C3[N+](=C2O1)C)OC)O |
melting_point |
192 - 196 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


